

Application Notes and Protocols: VO-Ohpic Trihydrate Solubility

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780470

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Introduction

VO-Ohpic trihydrate is a potent and selective, cell-permeable inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2][3][4] With an IC50 value in the nanomolar range, it serves as a valuable tool for studying the PTEN signaling pathway.[1][3][4][5][6] PTEN's primary function is to dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key secondary messenger. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP3, which in turn activates downstream signaling pathways, most notably the PI3K/Akt pathway, influencing cell growth, proliferation, and survival.[2][3][4] Understanding the solubility of this compound is paramount for its effective use in in vitro and in vivo experimental settings. These application notes provide a comprehensive overview of the solubility of **VO-Ohpic trihydrate** in various solvents and detailed protocols for its preparation.

Solubility Data

The solubility of **VO-Ohpic trihydrate** has been determined in several common laboratory solvents. The data indicates high solubility in Dimethyl Sulfoxide (DMSO), while it is largely insoluble in water and ethanol.[1][5][7][8][9] For in vivo applications, specific formulations are required to achieve solubility and bioavailability.[1][8] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the compound's solubility.[7]

Solvent/Formulation	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Source(s)
DMSO	4.15 mg/mL	10 mM	Sonication is recommended.	[1]
≥ 50 mg/mL	120.42 mM	Saturation unknown. Use newly opened DMSO.	[5][8]	
72 mg/mL	173.41 mM	Moisture-absorbing DMSO reduces solubility.	[7]	
83 mg/mL	199.9 mM	[7][9]		
Soluble to 25 mM	~10.38 mg/mL	[3]		
≥ 121.8 mg/mL	~293.3 mM	[10]		
Water	< 1 mg/mL	Insoluble or slightly soluble	[1]	
< 0.1 mg/mL	Insoluble	[5][8]		
Insoluble	Insoluble	[7][9]		
Ethanol	< 1 mg/mL	Insoluble or slightly soluble	[1]	
Insoluble	Insoluble	[7][9]		
≥ 45.8 mg/mL	~110.3 mM	Ultrasonic assistance suggested.	[10]	
PBS (pH 7.2)	1 mg/mL	~2.41 mM	[2]	

In Vivo Formulation 1	1 mg/mL	2.41 mM	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL	6.02 mM	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.	[8]
In Vivo Formulation 3	≥ 2.5 mg/mL	6.02 mM	10% DMSO, 90% (20% SBE- β -CD in saline).	[8]

Note: The molecular weight of **VO-Ohpic trihydrate** is approximately 415.2 g/mol .[1][2][7][8]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of **VO-Ohpic trihydrate** in DMSO, which can be further diluted for in vitro experiments.

- Pre-warming: Allow the vial of **VO-Ohpic trihydrate** powder to equilibrate to room temperature before opening to prevent moisture condensation.
- Solvent Addition: Add the desired volume of fresh, anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution, add approximately 241 μ L of DMSO to 1 mg of **VO-Ohpic trihydrate**.
- Dissolution: Vortex the vial briefly to mix. To aid dissolution, sonicate the solution in a water bath for a short period.[1] Gentle warming to 37°C can also be employed.[10]
- Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][5][7]

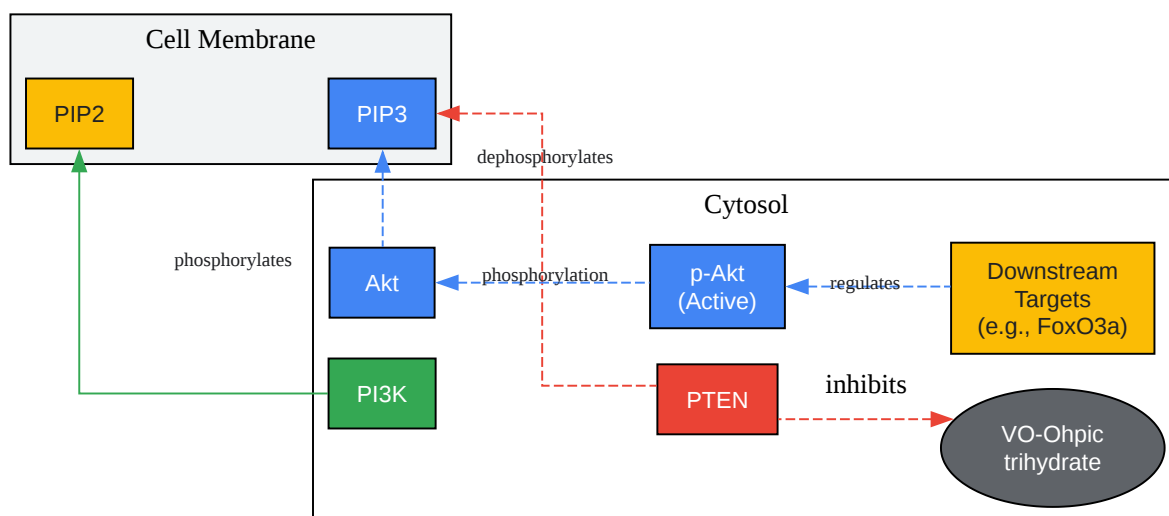
Protocol 2: Preparation of an In Vivo Formulation

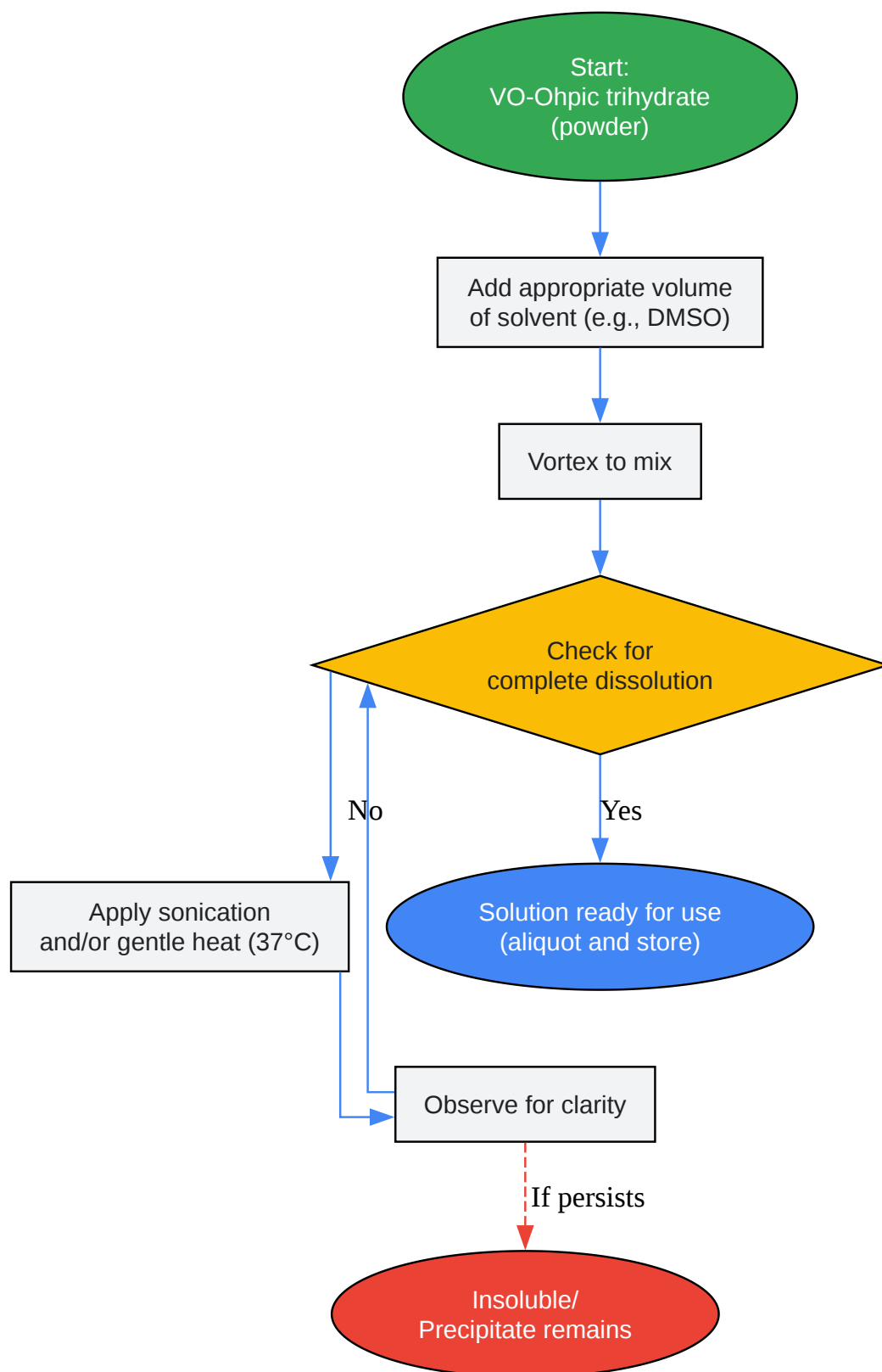
This protocol describes the preparation of a vehicle for intraperitoneal (i.p.) injection in animal models, based on a common formulation.

- Initial Dissolution: Prepare a concentrated stock of **VO-Ohpic trihydrate** in DMSO (e.g., 10 mg/mL).
- Vehicle Preparation: In a sterile tube, prepare the final vehicle by adding the components sequentially. For a final volume of 1 mL, the order of addition is critical.[\[1\]](#)[\[8\]](#)
 - Add 100 µL of the **VO-Ohpic trihydrate**/DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and vortex until the solution is clear.
 - Add 450 µL of sterile saline and mix to a final homogeneous solution.
- Administration: The final solution should be clear.[\[8\]](#) It is recommended to prepare this formulation fresh for each experiment.[\[1\]](#)

Visualizations

The following diagrams illustrate the signaling pathway affected by **VO-Ohpic trihydrate** and a general workflow for its solubilization.





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